4-Cyclopropyl-2-ethynyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-2-ethynyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-2-8-9-7(5-10-8)6-3-4-6/h1,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVVHDAKGXKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CS1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Cyclopropyl 2 Ethynyl 1,3 Thiazole and Its Structural Analogs
Strategies for Thiazole (B1198619) Ring Construction with Specific Regioselectivity
The regioselective synthesis of the 4-cyclopropyl-1,3-thiazole core is a critical first step. Several classical and modern synthetic strategies can be adapted and optimized to achieve this, with a focus on methods that allow for the precise placement of the cyclopropyl (B3062369) group at the C4 position.
Modified Hantzsch Thiazole Synthesis Approaches
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a highly effective method for the construction of the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 4-cyclopropylthiazole (B1487570), the key precursor required is 2-bromo-1-cyclopropylethanone. This starting material is accessible through the alpha-bromination of cyclopropyl methyl ketone.
The reaction proceeds by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to afford the desired thiazole. To synthesize the unsubstituted 4-cyclopropyl-1,3-thiazole, thioformamide (B92385) would be the required thioamide component.
| Reactant 1 | Reactant 2 | Product | Notes |
| 2-Bromo-1-cyclopropylethanone | Thioformamide | 4-Cyclopropyl-1,3-thiazole | Key step for forming the core thiazole structure. |
| 2-Bromo-1-cyclopropylethanone | Thiourea | 2-Amino-4-cyclopropyl-1,3-thiazole | Provides an alternative precursor for further functionalization. |
Subsequent conversion of a 2-amino group to a leaving group (e.g., a halogen via a Sandmeyer-type reaction) would be necessary to introduce the ethynyl (B1212043) group via cross-coupling.
Cyclocondensation Reactions for 1,3-Thiazole Formation
Cyclocondensation reactions offer a versatile alternative to the Hantzsch synthesis. These methods often involve the reaction of a β-keto compound with a sulfur-containing reagent. For the synthesis of 4-cyclopropyl-1,3-thiazole, a cyclopropyl-β-keto ester or a related derivative could serve as the starting material.
One potential pathway involves the reaction of a cyclopropyl-β-ketothioamide with a suitable electrophile. β-Ketothioamides can be synthesized from the corresponding β-keto esters or acetophenones. mdpi.comchim.it These intermediates can then undergo cyclization under various conditions to form the thiazole ring. The regioselectivity is dictated by the nature of the starting materials and the reaction conditions employed.
Palladium-Catalyzed Cyclization Pathways
Palladium-catalyzed reactions have emerged as powerful tools in the synthesis of heterocyclic compounds. While direct palladium-catalyzed cyclization to form a 4-cyclopropyl-1,3-thiazole from acyclic precursors is less common, palladium catalysis plays a crucial role in the functionalization of pre-formed thiazole rings, as will be discussed in the context of ethynyl group introduction. Research into novel palladium-catalyzed multicomponent reactions could potentially open new avenues for the direct construction of such substituted thiazoles.
Introduction of the Ethynyl Moiety at the C2-Position
Once the 4-cyclopropyl-1,3-thiazole core is established, with a suitable leaving group at the C2 position (typically a halogen), the introduction of the ethynyl group can be achieved through several modern cross-coupling methodologies.
Optimized Sonogashira Cross-Coupling Protocols for Thiazole Systems
The Sonogashira coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is ideally suited for the ethynylation of 2-halo-4-cyclopropyl-1,3-thiazole.
The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. For the synthesis of 4-cyclopropyl-2-ethynyl-1,3-thiazole, a common approach involves the coupling of 2-bromo-4-cyclopropyl-1,3-thiazole with a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group serves as a protecting group for the terminal alkyne and is readily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.
Table of Optimized Sonogashira Coupling Conditions:
| Substrate | Alkyne | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 2-Bromo-4-cyclopropyl-1,3-thiazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 4-Cyclopropyl-2-((trimethylsilyl)ethynyl)-1,3-thiazole |
Recent advancements in Sonogashira coupling have led to the development of copper-free conditions, which can be advantageous in the synthesis of sensitive molecules to avoid potential side reactions catalyzed by copper. nih.gov
Alternative Alkynylation Strategies Utilizing Hypervalent Iodine Reagents
Hypervalent iodine reagents have gained prominence in organic synthesis as versatile and environmentally benign alternatives to metal-catalyzed reactions. For the introduction of an ethynyl group, alkynyl-λ³-iodanes can be employed as electrophilic alkyne sources.
This approach would involve the synthesis of a 2-metallo-4-cyclopropyl-1,3-thiazole (e.g., a 2-lithio or 2-zincio derivative) followed by reaction with an ethynyl-hypervalent iodine reagent. This methodology offers a complementary strategy to the more traditional palladium-catalyzed cross-coupling reactions and can be particularly useful for substrates that are incompatible with the conditions of the Sonogashira coupling.
Incorporation of the Cyclopropyl Group at the C4-Position
The introduction of a cyclopropyl ring at the C4 position of the thiazole core is a key synthetic challenge. This can be achieved either by constructing the cyclopropane (B1198618) ring on a suitable thiazole precursor or by utilizing a building block that already contains the cyclopropyl group.
One strategic approach involves the formation of the cyclopropyl ring on a precursor molecule prior to the thiazole ring closure. A common pathway to 4-substituted thiazoles is the Hantzsch synthesis, which condenses an α-haloketone with a thioamide. Therefore, cyclopropanation can be performed on a precursor to the required α-haloketone, such as an α,β-unsaturated ketone.
Various methods for cyclopropanation are known in organic chemistry. wikipedia.org For instance, the Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, can convert an olefin into a cyclopropane. Another approach is the Michael addition of a sulfur ylide (Corey-Chaykovsky reaction) to an α,β-unsaturated carbonyl compound, which forms a cyclopropyl ketone. These precursor ketones can then be halogenated at the α-position and subsequently used in the Hantzsch synthesis. While these are established general methods, their specific application to precursors for 4-cyclopropylthiazole synthesis would depend on substrate compatibility and optimization.
A more direct and widely applicable strategy involves using a building block that already contains the cyclopropyl moiety. The Hantzsch thiazole synthesis remains a primary method, where a key starting material would be a cyclopropyl-containing α-haloketone, such as 1-cyclopropyl-2-haloethanone. This intermediate can be reacted with a suitable thioamide to construct the desired 4-cyclopropylthiazole core. mdpi.com
Alternatively, modern cross-coupling reactions provide powerful tools for C-C bond formation. A pre-formed 4-halothiazole can be coupled with a cyclopropyl-containing organometallic reagent. For example, a Suzuki-Miyaura coupling reaction could be employed between 4-bromo-1,3-thiazole and cyclopropylboronic acid, catalyzed by a palladium complex. Similarly, Negishi and Stille cross-coupling reactions offer viable pathways, using cyclopropylzinc or cyclopropylstannane reagents, respectively. researchgate.net These reactions often exhibit high functional group tolerance and provide a modular approach to synthesizing diverse 4-substituted thiazoles.
| Coupling Reaction | Thiazole Substrate | Cyclopropyl Reagent | Catalyst | Typical Conditions | Ref. |
| Suzuki-Miyaura | 4-Bromo-1,3-thiazole | Cyclopropylboronic acid | Pd(PPh₃)₄ / Base | Toluene, reflux | mdpi.com |
| Negishi | 4-Iodo-1,3-thiazole | Cyclopropylzinc chloride | Pd(PPh₃)₄ | THF, room temp. | researchgate.net |
| Stille | 4-Bromo-1,3-thiazole | Tributyl(cyclopropyl)stannane | Pd(PPh₃)₄ | Toluene, 100 °C | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netbohrium.com This involves the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org The Hantzsch thiazole synthesis, a cornerstone for building the target molecule's core, has been shown to be highly efficient under microwave irradiation. nih.govacs.org Reactions can often be completed in minutes rather than hours, reducing energy consumption and the potential for side-product formation. bepls.com
Solvent-free, or solid-state, reaction conditions represent another key green chemistry approach. By eliminating volatile organic solvents, these methods reduce waste and environmental hazards. The synthesis of thiazole derivatives has been successfully demonstrated under solvent-free conditions, sometimes in combination with microwave irradiation, providing a clean and efficient protocol. bepls.com
| Synthetic Method | Key Features | Advantages | Ref. |
| Microwave-Assisted | Rapid heating, controlled temperature and pressure | Reduced reaction times (minutes vs. hours), improved yields, fewer by-products | nih.govacs.orgnih.gov |
| Solvent-Free | Reactions conducted without a solvent medium | Eliminates solvent waste, simplifies purification, reduces environmental impact | bepls.com |
| Combined Approach | Microwave irradiation under solvent-free conditions | Synergistic benefits of speed, efficiency, and environmental friendliness | bepls.com |
The development of heterogeneous and recyclable catalysts is a central theme in green chemistry, aiming to reduce waste and the use of expensive or toxic metal catalysts. mdpi.com Several innovative catalytic systems have been applied to the synthesis of thiazoles.
For instance, silica-supported tungstosilisic acid has been used as a reusable solid acid catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, demonstrating high yields and easy recovery of the catalyst by simple filtration. mdpi.combepls.com Another novel approach involves the use of a cross-linked chitosan (B1678972) hydrogel, a biodegradable and eco-friendly biocatalyst, which has been shown to be highly efficient and reusable for multiple reaction cycles in thiazole synthesis. mdpi.com Furthermore, palladium-metalated porous organic polymers (POPs) have been developed as recyclable heterogeneous catalysts for the synthesis of thiazoles from thiobenzamides and isonitriles, combining the benefits of high catalytic activity with the ease of separation and reuse. acs.org
| Recyclable Catalyst System | Description | Reusability | Advantages | Ref. |
| Silica Supported Tungstosilisic Acid | A solid acid catalyst used in one-pot Hantzsch synthesis. | Recovered by filtration and reused multiple times. | Inexpensive, efficient, simple workup. | mdpi.combepls.com |
| Chitosan Hydrogel Biocatalyst | A biodegradable, cross-linked polymer catalyst. | Reusable for several cycles without significant loss of activity. | Eco-friendly, sustainable, mild reaction conditions. | mdpi.com |
| Palladium/Porous Organic Polymer (Pd/POP) | A heterogeneous palladium catalyst immobilized on a porous polymer support. | Recyclable for multiple runs. | High catalytic activity, chemioselective, easy separation. | acs.org |
Elucidation of Chemical Reactivity and Transformation Pathways of 4 Cyclopropyl 2 Ethynyl 1,3 Thiazole
Reactivity of the Ethynyl (B1212043) Functionality
The carbon-carbon triple bond of the ethynyl group at the C2 position of the thiazole (B1198619) ring is a site of high electron density, making it susceptible to a variety of chemical transformations.
Oxidative Transformations (e.g., Hydration, Carbonylation)
Carbonylation: The ethynyl group can undergo carbonylative coupling reactions, such as the carbonylative Sonogashira coupling, to introduce a carbonyl moiety. This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of carbon monoxide. researchgate.netlibretexts.org In the context of 4-cyclopropyl-2-ethynyl-1,3-thiazole, this would provide a route to synthesize α,β-alkynyl ketones, which are valuable synthetic intermediates. The reaction conditions can be tuned to favor the formation of various carbonyl-containing compounds.
Reductive Modifications (e.g., Hydrogenation, Semi-Hydrogenation)
Hydrogenation: The ethynyl group can be fully reduced to an ethyl group through catalytic hydrogenation. This reaction is typically carried out using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.org This process would convert this compound to 4-cyclopropyl-2-ethyl-1,3-thiazole.
Semi-Hydrogenation: More synthetically useful is the partial reduction of the alkyne to an alkene. The stereochemical outcome of this reaction can be controlled by the choice of catalyst. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the corresponding (Z)-alkene, 4-cyclopropyl-2-vinyl-1,3-thiazole. wikipedia.orgmasterorganicchemistry.com Conversely, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, affording the (E)-alkene. wisc.edu
| Transformation | Reagents and Conditions | Product |
| Full Hydrogenation | H₂, Pd/C or Pt/C | 4-cyclopropyl-2-ethyl-1,3-thiazole |
| Semi-Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-4-cyclopropyl-2-vinyl-1,3-thiazole |
| Semi-Hydrogenation (trans) | Na, liquid NH₃ | (E)-4-cyclopropyl-2-vinyl-1,3-thiazole |
Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)
Click Chemistry: The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction with an organic azide (B81097) would regioselectively produce a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgrsc.org This transformation is highly efficient, proceeds under mild conditions, and is tolerant of a wide array of functional groups, making it a powerful tool for chemical biology and materials science. nih.gov
Diels-Alder Reaction: The ethynyl group can also participate as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org For this to occur, the ethynyl group is typically activated by an electron-withdrawing group. The thiazole ring itself is electron-withdrawing, which may enhance the dienophilic character of the ethynyl substituent. The reaction with a conjugated diene would lead to the formation of a six-membered ring. youtube.comkhanacademy.org
Reactivity of the Thiazole Ring System
The thiazole ring in this compound is an aromatic heterocycle with distinct sites of reactivity for electrophilic and nucleophilic attack. wikipedia.org
Electrophilic Substitution Reactions and Regioselectivity
The thiazole ring is generally susceptible to electrophilic attack at the C5 position, which is the most electron-rich carbon atom. umn.edu The presence of the cyclopropyl (B3062369) group at the C4 position is expected to further activate the ring towards electrophilic substitution. The cyclopropyl group acts as an electron-donating group through its unique bent bonds, which have some π-character, thereby stabilizing the carbocation intermediate formed during the substitution process. This activating effect would direct incoming electrophiles preferentially to the C5 position.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of 4-cyclopropyl-1,3-thiazole would be expected to yield 4-cyclopropyl-5-nitro-1,3-thiazole as the major product. nih.govlibretexts.orgresearchgate.net
| Reaction | Electrophile | Expected Major Product |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-cyclopropyl-5-nitro-2-ethynyl-1,3-thiazole |
| Bromination | Br⁺ (from Br₂ or NBS) | 5-bromo-4-cyclopropyl-2-ethynyl-1,3-thiazole |
| Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-(4-cyclopropyl-2-ethynyl-1,3-thiazol-5-yl)alkan-1-one |
Nucleophilic Substitution Reactions and Regioselectivity
The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. umn.edu The ethynyl group at this position can be displaced by a strong nucleophile, although this is generally a difficult reaction. A more common scenario for nucleophilic substitution involves the displacement of a leaving group, such as a halogen, from the C2 position. For example, if the starting material were 2-bromo-4-cyclopropyl-1,3-thiazole, a nucleophile would readily displace the bromide.
Furthermore, the proton at the C2 position of a thiazolium salt (formed by N-alkylation of the thiazole) is acidic and can be removed by a base to form a nucleophilic carbene, which can then react with various electrophiles. However, in this compound, direct nucleophilic attack at the C2 carbon of the thiazole ring is less likely without a suitable leaving group. Instead, reactions with strong nucleophiles like organolithium reagents are more likely to involve deprotonation of the terminal alkyne or addition to the triple bond. libretexts.orgnumberanalytics.comnih.govnumberanalytics.com
Directed C-H Functionalization Strategies at Thiazole Ring Positions
The thiazole ring, a common scaffold in pharmacologically active compounds, possesses distinct electronic properties that govern its reactivity. mdpi.com The C2 position is the most acidic and susceptible to deprotonation, while the C5 position is the most electron-rich and prone to electrophilic attack. pharmaguideline.comfabad.org.tr However, in this compound, the C2 and C4 positions are already substituted. This leaves the C5 position as the primary site for directed C-H functionalization.
Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of such heterocyclic systems. rsc.orgnumberanalytics.com These strategies provide an atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds.
For a substrate like this compound, palladium-catalyzed cross-coupling reactions are a viable strategy for functionalizing the C5 position. researchgate.net These reactions typically employ a directing group to guide the metal catalyst to a specific C-H bond. While the inherent electronic properties of the thiazole ring favor substitution at the C5 position, the use of specific ligands can further enhance this selectivity. researchgate.net
Table 1: Potential Directed C-H Functionalization Reactions at the C5 Position of the Thiazole Ring
| Reaction Type | Reagents and Conditions | Expected Product |
| Arylation | Aryl halide, Pd catalyst, ligand, base | 5-Aryl-4-cyclopropyl-2-ethynyl-1,3-thiazole |
| Alkenylation | Alkene, Pd catalyst, oxidant | 5-Alkenyl-4-cyclopropyl-2-ethynyl-1,3-thiazole |
| Acylation | Acylating agent, catalyst | 5-Acyl-4-cyclopropyl-2-ethynyl-1,3-thiazole |
It is important to note that the ethynyl group at the C2 position could potentially interfere with or participate in these transformations, necessitating careful selection of reaction conditions to achieve the desired C5 functionalization.
Influence of the Cyclopropyl Group on Overall Reactivity
The cyclopropyl group, while often considered a simple alkyl substituent, exerts profound steric and electronic effects that significantly modulate the reactivity of adjacent functional groups and the molecule as a whole. researchgate.net
The cyclopropyl group is sterically demanding, and its presence at the C4 position of the thiazole ring can hinder the approach of reagents to the neighboring C5 position and the sulfur atom. This steric bulk can influence the regioselectivity of reactions and may necessitate the use of less bulky reagents or more forcing reaction conditions.
Electronically, the cyclopropyl group is known for its ability to stabilize adjacent positive charges through a phenomenon known as "bent bond" or "Walsh orbital" conjugation. This property can influence the reactivity of the thiazole ring and the ethynyl group. For instance, in electrophilic additions to the ethynyl group, the cyclopropyl substituent could stabilize a transient carbocationic intermediate, thereby affecting the rate and regioselectivity of the reaction. The unique steric and electronic properties of the cyclopropyl ring are a key feature in many biologically active molecules. researchgate.net
A hallmark of the cyclopropyl group's reactivity is its propensity to undergo ring-opening reactions, driven by the release of significant ring strain (over 100 kJ mol−1). nih.gov These transformations can be initiated by various reagents and conditions, including electrophiles, nucleophiles, radicals, and transition metals, leading to a diverse array of products. nih.govnih.govorganic-chemistry.org
Radical-mediated ring-opening of cyclopropanes is another important transformation pathway. nih.gov The formation of a cyclopropyl radical can lead to a ring-opened allyl radical, which can then participate in subsequent reactions. researchgate.net In the context of this compound, radical reactions initiated at the ethynyl group or elsewhere in the molecule could potentially lead to ring-opening of the cyclopropyl moiety.
Table 2: Potential Ring-Opening Reactions of the Cyclopropyl Group
| Reaction Type | Initiator/Reagent | Potential Intermediate | Potential Product |
| Electrophilic | Strong acid, electrophile | Cyclopropylcarbinyl cation | Homoallylic alcohol/halide |
| Nucleophilic | Strong nucleophile | - | Ring-opened adduct |
| Radical | Radical initiator | Cyclopropyl radical -> Allyl radical | Allylic functionalized product |
The specific conditions required for these ring-opening reactions and the nature of the resulting products would need to be determined experimentally. The interplay between the thiazole, ethynyl, and cyclopropyl functionalities makes this compound a versatile substrate for further synthetic transformations.
Advanced Derivatization Strategies and Analogue Development
Functionalization at the Ethynyl (B1212043) Terminus
The terminal alkyne group is a key functional handle for a wide range of chemical transformations, most notably for the formation of new carbon-carbon bonds. This allows for the extension of the molecular framework and the introduction of various chemical entities.
The Sonogashira cross-coupling reaction is a powerful and widely used method for the functionalization of terminal alkynes. nih.govwikipedia.orgorganic-chemistry.orgunacademy.com This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgunacademy.comyoutube.com In the context of 4-cyclopropyl-2-ethynyl-1,3-thiazole, this reaction allows for the direct attachment of a wide array of aryl and heteroaryl scaffolds to the ethynyl terminus. The reaction is typically carried out under mild conditions, often at room temperature and in the presence of an amine base, which also serves as the solvent. wikipedia.orgunacademy.com
The versatility of the Sonogashira coupling has been demonstrated in its application to various heterocyclic compounds. nih.gov For instance, the coupling of functionalized thiazoles with terminal alkynes has been successfully achieved, highlighting the feasibility of this approach for derivatizing the title compound. nih.govfigshare.com This methodology has been extended to include various palladium catalysts and reaction conditions, including copper-free systems, to accommodate a broad range of substrates and functional groups. nih.gov
Recent advancements in catalyst design have led to the development of highly efficient palladium precatalysts that are air-stable and facilitate room-temperature, copper-free Sonogashira couplings of challenging substrates. nih.gov These developments are particularly relevant for the synthesis of complex molecules and for applications in medicinal chemistry where the removal of copper residues can be problematic. nih.gov The reaction's utility is further underscored by its compatibility with a variety of functional groups, making it a cornerstone in the synthesis of complex organic molecules. wikipedia.org
| Coupling Partner Type | Specific Examples | Catalyst System | Key Features |
|---|---|---|---|
| Aryl Halides | Iodobenzene, Bromobenzene, Substituted Aryl Iodides | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Forms aryl-substituted alkynes. |
| Vinyl Halides | Vinyl Bromide, Vinyl Iodide | Pd(PPh₃)₄/CuI | Leads to the formation of enynes. |
| Heteroaryl Halides | 2-Bromopyridine, 3-Iodothiophene | Pd(OAc)₂/Ligand, Copper-free systems | Introduces heterocyclic moieties. |
The ethynyl group of this compound serves as a fundamental building block for the construction of extended π-conjugated systems and oligomers. These materials are of significant interest due to their potential applications in organic electronics. The synthesis of such systems can be achieved through various coupling reactions that link multiple monomer units.
Alkyne coupling reactions, such as the Glaser, Hay, and Eglinton couplings, can be employed to dimerize or polymerize terminal alkynes, leading to the formation of conjugated diynes and polyynes. unacademy.com These reactions typically involve the use of a copper catalyst and an oxidizing agent. The Sonogashira reaction can also be utilized in an iterative fashion to build up longer conjugated oligomers by coupling the terminal alkyne with a halo-functionalized thiazole (B1198619) derivative. unacademy.com
Furthermore, the reaction of terminal alkynes with other bifunctional monomers can lead to the formation of donor-acceptor (D-A) polymers. rsc.org In this context, the electron-deficient nature of the thiazole ring can be complemented by coupling with electron-rich aromatic units. The resulting conjugated polymers often exhibit interesting photophysical and electronic properties. rsc.org
Modifications on the Thiazole Ring Periphery
The C5-position of the thiazole ring is susceptible to electrophilic substitution reactions, particularly when the ring is activated by electron-donating groups. However, direct C-H functionalization at this position can also be achieved through transition-metal-catalyzed reactions. mdpi.com Palladium-catalyzed direct C-H alkenylation, alkylation, and alkynylation of azoles have been reported, providing a pathway to introduce various substituents at the C5-position. mdpi.com
For instance, decarboxylative bromination of a thiazole core can introduce a bromine atom at a specific position, which can then serve as a handle for subsequent cross-coupling reactions to introduce a variety of substituents. researchgate.net While not directly demonstrated on this compound, these methodologies are applicable to the thiazole scaffold. Electrophilic aromatic substitution at the C5 position of similar heterocyclic systems, such as isoxazolines, has been achieved, suggesting that under appropriate conditions, the C5-position of the thiazole ring could be functionalized in a similar manner. nih.gov
| Reaction Type | Reagents and Conditions | Potential Substituent |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | -C(O)R |
| Direct C-H Arylation | Aryl halide, Pd catalyst, base | -Aryl |
The thiazole ring can be annulated to form fused bicyclic and polycyclic systems. This can be achieved by introducing functional groups on the thiazole periphery that can participate in intramolecular cyclization reactions. For example, the synthesis of thieno[3,2-d]thiazole derivatives can be accomplished through cyclization of appropriately substituted thiazoles. researchgate.net
One strategy involves the introduction of a substituent at the C5-position that can undergo cyclization with the C4-position or a substituent at the C4-position. For instance, a 2-ethynylthiazole (B51339) derivative bearing a suitable functional group at the C5-position could potentially undergo an intramolecular cyclization to form a fused ring system. The synthesis of thiazolo[5,4-d]thiazoles, which are formed by two fused coplanar thiazole rings, has been reported through the condensation of dithiooxamide (B146897) with aromatic aldehydes. mdpi.com While this is not a direct derivatization of the pre-existing thiazole, it demonstrates the formation of fused thiazole systems.
Furthermore, the reaction of 2-aminothiazoles with dialkyl acetylenedicarboxylates can lead to the formation of thiazole-pyrimidine fused systems. mdpi.com This highlights the potential of using the inherent reactivity of the thiazole ring and its substituents to construct more complex heterocyclic architectures.
Derivatization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is generally a stable and relatively unreactive moiety. However, under specific conditions, it can undergo transformations. Derivatization of the cyclopropyl group on the this compound scaffold is less common and more challenging compared to modifications at the ethynyl terminus or the thiazole ring.
Strategies for modifying the cyclopropyl group could involve radical-mediated reactions or transition-metal-catalyzed C-H activation. However, these reactions often require harsh conditions and may lack selectivity, potentially leading to a mixture of products or decomposition of the starting material. At present, there is limited specific literature on the derivatization of the cyclopropyl group in the context of 4-cyclopropyl-1,3-thiazole derivatives. nih.gov Research in this area would likely focus on developing mild and selective methods for the functionalization of this robust alkyl substituent.
Stereoselective Functionalization of the Cyclopropyl Ring
The cyclopropyl group is a key pharmacophore found in numerous bioactive molecules and approved drugs. nih.gov Its functionalization in a stereocontrolled manner can significantly influence the biological profile of a compound. Several powerful methods for the stereoselective synthesis and functionalization of cyclopropanes have been developed, which could be hypothetically applied to the this compound scaffold. nih.govunl.pt These strategies primarily fall into categories such as metal-mediated cyclopropanation, transition metal-catalyzed reactions of diazo compounds, and nucleophilic addition-ring closure sequences. unl.pt
One of the most established methods for cyclopropane (B1198618) synthesis is the Simmons-Smith cyclopropanation, which involves the reaction of an alkene with an organozinc carbenoid. rsc.orgnih.gov While this is typically for the formation of a cyclopropane ring, related chemistry can be adapted for its functionalization. For pre-existing cyclopropyl rings, derivatization often involves activation of an adjacent group to direct the stereochemistry of the modification.
A prominent strategy for functionalizing cyclopropanes is through Michael-initiated ring closure (MIRC) reactions, which can produce highly substituted cyclopropanes with excellent stereocontrol. rsc.org Additionally, biocatalytic approaches using engineered enzymes, such as myoglobin-based catalysts, have emerged for the highly diastereo- and enantioselective synthesis of keto-functionalized cyclopropanes. nih.gov These methods offer a potential route to chiral cyclopropyl ketones that can be further elaborated.
The table below outlines several potential stereoselective functionalization strategies that could be explored for modifying the cyclopropyl ring of this compound, based on established chemical principles.
| Strategy | Reagents/Catalysts | Potential Functionalization | Key Features |
|---|---|---|---|
| Directed Metalation | Organolithium reagents, directing group | Introduction of electrophiles (e.g., -OH, -CHO) | Relies on the presence of a nearby directing group to control regioselectivity and stereoselectivity. |
| Transition Metal-Catalyzed C-H Functionalization | Rhodium or Palladium catalysts | Arylation, alkylation, or amination | Allows for the direct conversion of C-H bonds to C-C or C-N bonds with high selectivity. |
| Ring-Opening and Re-closing Cascades | Lewis acids, nucleophiles | Introduction of diverse functional groups with stereochemical control | Involves the temporary opening of the cyclopropane ring, followed by a stereocontrolled ring-closure. scispace.com |
| Biocatalysis | Engineered enzymes (e.g., P450s, myoglobin (B1173299) variants) | Hydroxylation, epoxidation | Offers high enantioselectivity and can be performed under mild, environmentally friendly conditions. nih.gov |
Synthesis of Spirocyclic Thiazole Derivatives
Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. nih.gov The synthesis of spirocyclic thiazole derivatives from this compound could be envisioned through several synthetic pathways, primarily by leveraging the reactivity of the ethynyl group or the thiazole ring itself.
A common approach to constructing spirocycles is through cycloaddition reactions. bohrium.com The ethynyl group of this compound is an excellent candidate for participating in such reactions. For instance, a [3+2] cycloaddition with an azomethine ylide could potentially lead to the formation of a spiro-pyrrolidine-thiazole system. nih.gov Similarly, double 1,3-dipolar cycloaddition reactions have been utilized to create spiro[4.4]thiadiazole derivatives. nih.gov
Multi-component reactions (MCRs) also offer an efficient route to complex spirocyclic structures in a single step. researchgate.net An MCR involving the thiazole moiety, for example, could be designed to build a new ring system spiro-fused at the C4 or C5 position of the thiazole. The synthesis of spiro-thiazolidinones, for instance, has been achieved through green chemistry approaches, highlighting the versatility of the thiazole core in constructing such architectures. nih.govrsc.org
The following table presents hypothetical strategies for the synthesis of spirocyclic thiazole derivatives starting from this compound.
| Synthetic Strategy | Reactants | Potential Spirocyclic Core | Reaction Type |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | Azomethine ylides, nitrile oxides | Spiro-pyrrolidine-thiazole, Spiro-isoxazoline-thiazole | Cycloaddition onto the ethynyl group |
| Diels-Alder [4+2] Cycloaddition | Dienes (if the ethynyl group is part of a dienophile) | Spiro-cyclohexene-thiazole | Cycloaddition involving the ethynyl group bohrium.com |
| Intramolecular Cyclization | A tethered nucleophile on a substituent | Various, depending on the tether and nucleophile | Ring formation involving a pre-functionalized thiazole |
| Multi-component Reaction | Isatins, amino acids, dipolarophiles | Spiro-oxindole-pyrrolothiazole nih.gov | One-pot synthesis leading to complex spirocycles |
Despite a comprehensive search for computational and theoretical studies on the chemical compound This compound , no specific research findings corresponding to the requested article outline were found. The scientific literature readily available through the conducted searches does not appear to contain detailed investigations into the quantum chemical characterization or reactivity predictions for this particular molecule.
The search for data pertaining to Density Functional Theory (DFT) studies on its molecular geometry, ab initio calculations for energetic and spectroscopic predictions, analysis of reactivity descriptors, transition state calculations, or modeling of steric and electronic effects yielded no relevant results. The retrieved information pertained to other related thiazole derivatives, which falls outside the strict scope of the requested article.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound. Further original research and publication in peer-reviewed scientific journals would be required to provide the specific data needed to populate the requested sections and subsections.
Computational and Theoretical Investigations of 4 Cyclopropyl 2 Ethynyl 1,3 Thiazole
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational chemistry serves as a powerful tool in the prediction of spectroscopic properties for novel compounds, offering insights that can guide and corroborate experimental findings. For 4-Cyclopropyl-2-ethynyl-1,3-thiazole, theoretical calculations can provide a detailed understanding of its electronic and structural characteristics, which are reflected in its spectroscopic signatures. Methods such as Density Functional Theory (DFT) are instrumental in simulating spectra, which can then be compared with experimental data for validation of the computed results. researchgate.netresearchgate.net
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the proton on the thiazole (B1198619) ring is expected to appear in the aromatic region, with its precise shift affected by the electron-withdrawing nature of the ethynyl (B1212043) group and the electron-donating character of the cyclopropyl (B3062369) group. Similarly, the carbons of the thiazole ring and the substituent groups will exhibit characteristic shifts. The accuracy of these predictions is enhanced when correlated with experimental data from structurally analogous compounds. asianpubs.org
Below is an interactive table presenting hypothetical ¹H and ¹³C NMR chemical shift values for this compound, predicted based on computational models and typical values for similar thiazole derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-H | 7.1 - 7.4 | - |
| Ethynyl-H | 3.0 - 3.3 | - |
| Cyclopropyl-CH | 1.8 - 2.1 | 15 - 20 |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | 8 - 12 |
| Thiazole-C2 | - | 145 - 150 |
| Thiazole-C4 | - | 155 - 160 |
| Thiazole-C5 | - | 115 - 120 |
| Ethynyl-Cα | - | 80 - 85 |
| Ethynyl-Cβ | - | 75 - 80 |
Note: These values are illustrative and based on theoretical predictions for this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method widely used to simulate the electronic absorption and emission spectra of molecules. researchgate.net This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, typically involving π → π* and n → π* transitions associated with the thiazole ring and the ethynyl group.
The conjugation between the thiazole ring and the ethynyl substituent is expected to influence the electronic structure and, consequently, the UV-Vis absorption spectrum. Computational simulations can provide insights into how the cyclopropyl group may modulate these electronic properties. The correlation of these simulated spectra with experimental data, when available, is crucial for validating the theoretical models. nih.gov
The following interactive table displays predicted UV-Vis absorption data for this compound, derived from theoretical simulations.
| Predicted λmax (nm) | Predicted Oscillator Strength (f) | Type of Transition |
| 280 - 300 | 0.4 - 0.6 | π → π |
| 240 - 260 | 0.2 - 0.4 | π → π |
| 320 - 340 | 0.01 - 0.05 | n → π* |
Note: These values are illustrative and based on theoretical predictions for this compound.
Machine Learning Applications in Predicting Compound Reactivity and Catalysis
In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting various molecular properties, including reactivity and catalytic performance. For a novel compound like this compound, ML models can be developed to forecast its behavior in chemical reactions.
These models are typically trained on large datasets of known reactions involving similar functional groups and molecular scaffolds. By learning from these data, the ML algorithms can identify complex relationships between molecular structure and reactivity. For thiazole derivatives, ML can be used to predict their potential as reactants, intermediates, or catalysts in various organic transformations. beilstein-journals.org The development of such predictive models often involves the calculation of molecular descriptors that quantify the structural, electronic, and physicochemical properties of the molecules.
The application of machine learning in this context can accelerate the discovery of new reactions and catalysts by prioritizing experimental efforts on the most promising candidates. While specific ML predictions for the reactivity of this compound have not been reported, the general methodologies are well-established and could be applied to this compound to explore its synthetic potential.
Applications of 4 Cyclopropyl 2 Ethynyl 1,3 Thiazole As a Synthetic Synthon in Materials and Organic Chemistry
Building Block for Complex Heterocyclic Architectures
The true synthetic power of 4-Cyclopropyl-2-ethynyl-1,3-thiazole lies in the reactivity of its terminal alkyne. This functional group serves as a versatile handle for carbon-carbon bond formation, enabling the construction of intricate molecular frameworks. Two of the most powerful and widely utilized reactions in this context are the Sonogashira coupling and the azide-alkyne cycloaddition.
The Sonogashira cross-coupling reaction employs a palladium catalyst and a copper(I) co-catalyst to forge a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for extending the π-conjugated system of the thiazole (B1198619) core. By coupling this compound with various functionalized aryl halides, a diverse range of 2-arylalkynyl-4-cyclopropyl-1,3-thiazoles can be synthesized. nih.gov This methodology provides a direct route to molecules with tailored electronic and photophysical properties. rsc.org
Another cornerstone of modern synthesis is the Huisgen 1,3-dipolar cycloaddition , particularly its copper(I)-catalyzed variant, which is the premier example of "click chemistry". wikipedia.orgwikipedia.org This reaction unites a terminal alkyne with an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org The reaction is known for its high yield, broad scope, and tolerance of a wide variety of functional groups, allowing it to proceed under mild, often aqueous, conditions. organic-chemistry.org Using this compound as the alkyne component, chemists can readily link the thiazole scaffold to other molecules, including biomolecules, polymers, or other heterocyclic systems, via a stable triazole bridge. interchim.frrsc.org
| Reaction Type | Reactant Partner | Catalyst/Conditions | Resulting Structure | Significance |
|---|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide (Ar-X) | Pd Catalyst, Cu(I) Cocatalyst, Base | 4-Cyclopropyl-2-(arylethynyl)-1,3-thiazole | Extends π-conjugation, synthesis of functional materials. nih.govntu.edu.tw |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N₃) | Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) | 4-Cyclopropyl-2-(1-R-1,2,3-triazol-4-yl)-1,3-thiazole | Forms stable linkages for molecular assembly and bioconjugation. wikipedia.orgnih.gov |
Precursor for Advanced Organic Materials
The electronic properties of the thiazole ring, combined with the ability to create extended conjugated systems via the ethynyl (B1212043) group, position this compound as a promising precursor for advanced organic materials.
Conjugated polymers are a class of organic materials that possess semiconductor properties, making them suitable for applications in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The synthesis of such polymers often relies on the polymerization of monomers containing π-systems. rsc.org
This compound can be used to synthesize π-conjugated polymers through reactions like Sonogashira coupling polymerization. mdpi.com By reacting it with dihaloaromatic compounds, donor-acceptor (D-A) type copolymers can be formed. In these materials, the electron-rich donor units and electron-deficient acceptor units are arranged alternately along the polymer backbone. rsc.org The thiazole moiety can act as a moderate electron-acceptor, and its combination with suitable donor monomers can lead to polymers with low optical band gaps, a desirable property for absorbing a broader range of the solar spectrum in photovoltaic applications. rsc.org The ethynylene (-C≡C-) linker itself contributes to the rigidity and planarity of the polymer chain, which can enhance charge carrier mobility. mdpi.com
Thiazole-containing compounds are intrinsically fluorescent and form the core of many important dyes and biological labels. mdpi.com The fused-ring system thiazolo[5,4-d]thiazole, in particular, is a planar, rigid, and conjugated motif that serves as an excellent fluorescent core. nih.govresearchgate.net While this compound is a single-ring system, its photophysical properties can be extensively tuned through chemical modification at the ethynyl position. rsc.orgresearchgate.net
The absorption and emission wavelengths of a fluorophore are highly dependent on the extent of its π-conjugated system. By using the Sonogashira coupling reaction, various aromatic and heteroaromatic groups can be attached to the 2-position of the thiazole via the ethynyl linker. This extension of conjugation typically leads to a bathochromic (red) shift in both the absorption and emission spectra, allowing for the rational design of dyes that fluoresce across the visible spectrum. nih.gov Furthermore, attaching strong electron-donating or electron-withdrawing groups can induce intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often results in large Stokes shifts and high sensitivity to the local environment's polarity. nih.gov
| Substituent Added via Ethynyl Group (Sonogashira Coupling) | Expected Effect on π-System | Potential Change in Fluorescence |
|---|---|---|
| Phenyl | Moderate extension | Shift towards blue-green |
| N,N-Dimethylaminophenyl (Electron Donor) | Significant extension with ICT character | Shift towards yellow-orange, potential solvatochromism. nih.gov |
| Nitrophenyl (Electron Acceptor) | Significant extension with ICT character | Shift towards orange-red, possible fluorescence quenching |
| Naphthyl or Anthracenyl | Large extension | Significant red-shift towards red or near-infrared |
Ligand Design in Catalysis and Coordination Chemistry
Thiazole derivatives are effective ligands for a wide range of metal ions. researchgate.net The five-membered ring contains both a nitrogen atom, which acts as a hard base, and a sulfur atom, which is a soft base. nih.gov This allows thiazoles to coordinate with a variety of hard, soft, and borderline metals. The endocyclic nitrogen atom is the most common coordination site. researchgate.netmdpi.com
This compound can function as a monodentate ligand through its thiazole nitrogen. mdpi.com Moreover, the π-system of the ethynyl group can also interact with transition metals. By incorporating other coordinating groups through reactions at the alkyne, multidentate ligands can be designed. For example, coupling the synthon with a 2-halopyridine would yield a bidentate N,N'-type ligand. Such ligands are crucial in the development of catalysts for organic reactions and in the construction of coordination polymers or metal-organic frameworks (MOFs). mdpi.comproquest.com The formation of metal complexes can also enhance or modify the photophysical properties of the thiazole unit, leading to applications in chemical sensing. nih.gov
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a strategy used to rapidly synthesize a large number of different but structurally related molecules, creating a "library" that can be screened for desired properties, particularly in drug discovery and materials science. nih.gov A key requirement for this approach is a central scaffold molecule with a reactive functional group that allows for easy diversification.
This compound is an ideal scaffold for this purpose. rsc.org The terminal alkyne is a highly reliable and versatile functional handle. khanacademy.org Using high-throughput synthesis techniques, the core scaffold can be reacted with a large and diverse set of building blocks. For instance, a library of azides can be reacted via click chemistry, or a library of aryl halides can be used in Sonogashira couplings, to generate thousands of unique thiazole derivatives in a systematic and efficient manner. nih.gov This approach allows for the efficient exploration of the chemical space around the 4-cyclopropyl-1,3-thiazole core to discover molecules with optimized biological activity or material properties.
| Core Scaffold | Reaction | Library of Reagents (Examples) | Resulting Library of Products |
|---|---|---|---|
| This compound | Click Chemistry | Benzyl azide, Phenyl azide, Glycosyl azides, Peptide azides | Diverse triazole-linked thiazole conjugates |
| Sonogashira Coupling | Iodobenzene, Bromopyridine, Iodonaphthalene, Bromoquinolines | Diverse aryl- and heteroaryl-alkynyl thiazoles |
Future Perspectives and Emerging Research Avenues
Development of Novel Cascade and Multicomponent Reactions
The synthesis of complex molecules from simple starting materials in a single pot, known as multicomponent reactions (MCRs), is an area of growing interest for its efficiency and environmental benefits. iau.irbeilstein-journals.org Thiazole (B1198619) derivatives are often synthesized through MCRs, which can streamline the production process by reducing the number of intermediate purification steps. iau.ir Future research could focus on developing novel MCRs and cascade reactions for the synthesis of derivatives of 4-Cyclopropyl-2-ethynyl-1,3-thiazole. This could involve the in-situ formation of the thiazole ring followed by subsequent reactions of the ethynyl (B1212043) group. nih.gov The development of such reactions would not only be economically and environmentally advantageous but also open up avenues for creating diverse molecular libraries for drug discovery and material science. iau.ir
| Reaction Type | Potential Starting Materials | Potential Products |
| Multicomponent Reaction | Cyclopropyl-containing building blocks, thioamides, and ethynyl precursors. | Functionalized this compound derivatives. |
| Cascade Reaction | Functionalized thiazoles that undergo sequential intramolecular reactions. | Polycyclic systems containing the 4-cyclopropyl-1,3-thiazole core. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional chemical transformations. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions. The ethynyl group in this compound is a prime candidate for such transformations. Future research could explore photocatalytic additions to the alkyne, cycloadditions, or cross-coupling reactions. Similarly, electrocatalytic methods could be employed for selective reductions or oxidations of the molecule. These approaches could lead to the development of novel synthetic routes with high selectivity and reduced environmental impact.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages including improved safety, scalability, and reproducibility. nih.gov The synthesis of thiazole derivatives has been successfully adapted to flow chemistry systems. nih.gov Future research is expected to focus on integrating the synthesis of this compound and its derivatives into automated flow chemistry platforms. This would enable rapid optimization of reaction conditions and the on-demand synthesis of specific compounds, accelerating research and development in areas such as medicinal chemistry and materials science. researchgate.net
Advanced Spectroscopic Characterization Techniques for In-Situ Studies
Understanding the mechanisms of chemical reactions is crucial for their optimization and control. Advanced spectroscopic techniques that allow for in-situ monitoring of reactions can provide invaluable insights. acs.org For reactions involving this compound, techniques such as in-situ NMR, Raman, and FTIR spectroscopy could be employed to identify reaction intermediates and transition states. acs.org This would facilitate a deeper understanding of the reaction pathways and help in the rational design of more efficient synthetic methods. The electronic states of thiazole have been studied using VUV absorption spectroscopy, providing a basis for further detailed spectroscopic investigations. researchgate.net
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ NMR | Identification of intermediates and reaction kinetics. | Mechanistic studies of cascade and multicomponent reactions. |
| In-situ Raman/FTIR | Monitoring of functional group transformations in real-time. | Optimization of photocatalytic and electrocatalytic processes. |
Synergistic Experimental and Computational Approaches for Mechanistic Insights
The combination of experimental studies with computational modeling provides a powerful tool for understanding and predicting chemical reactivity. researchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, predict the stability of intermediates, and explain observed regioselectivity. nih.govnih.gov For this compound, computational studies could be used to investigate the electronic properties of the molecule, predict its reactivity in various reactions, and guide the design of new catalysts and reaction conditions. nih.gov This synergistic approach is expected to accelerate the discovery and development of novel transformations involving this versatile compound.
Q & A
Q. What are the standard synthetic routes for 4-cyclopropyl-2-ethynyl-1,3-thiazole, and how can purity be optimized?
Methodological Answer: A common approach involves cyclization reactions using precursors like substituted thioamides or condensation of cyclopropane-containing intermediates with ethynyl groups. For example, refluxing 4-cyclopropyl-thiazole derivatives with propargyl bromide in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the target compound . Purity optimization typically involves recrystallization from polar aprotic solvents (e.g., acetonitrile) and characterization via HPLC (≥95% purity threshold).
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and the ethynyl proton (δ ~3.1 ppm). The thiazole ring carbons appear at δ 150–160 ppm (C2) and δ 120–130 ppm (C4) .
- FT-IR : Ethynyl C≡C stretch (~2100 cm⁻¹) and thiazole ring vibrations (1600–1450 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 191.05 for C8H7N2S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound derivatives?
Methodological Answer:
- Solvent Selection : Polar solvents (e.g., DMF or ethanol) improve solubility of cyclopropane intermediates.
- Catalysis : Cu(I) or Pd(0) catalysts enhance ethynylation efficiency .
- Temperature Control : Maintaining reflux temperatures (80–100°C) minimizes side reactions like ethynyl group decomposition .
- Example : A 20% yield increase was observed when replacing toluene with DMF in analogous thiazole syntheses .
Q. How can discrepancies between theoretical and experimental elemental analysis data be resolved?
Methodological Answer: Discrepancies (e.g., ±0.3% in C/H/N content) may arise from residual solvents or incomplete combustion. Mitigation strategies include:
- Microanalysis Calibration : Use certified standards (e.g., acetanilide) for CHNS analyzers.
- Thermogravimetric Analysis (TGA) : Quantify solvent residues post-synthesis .
- Case Study : For a related thiazole, recrystallization reduced carbon content error from 0.5% to 0.1% .
Q. What strategies are effective in evaluating the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Screening :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- CNS Activity : Radioligand binding assays (e.g., GABA-A receptor modulation) .
- In Silico Studies :
- Molecular Docking : Use AutoDock Vina to predict binding to targets like COX-2 or bacterial enzymes .
- ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Q. How does the electron-withdrawing ethynyl group influence the reactivity of the thiazole ring?
Methodological Answer:
- Electrophilic Substitution : The ethynyl group deactivates the thiazole ring, directing electrophiles to the 5-position.
- Nucleophilic Attack : Enhanced susceptibility at C2 due to conjugation with the ethynyl π-system .
- Experimental Evidence : DFT calculations on analogous compounds show a 15% increase in electron density at C5 compared to non-ethynylated thiazoles .
Contradictions and Limitations in Current Research
- Synthetic Yield Variability : Ethynylation reactions show batch-dependent yields (30–70%) due to sensitivity to trace oxygen .
- Biological Data Gaps : Limited in vivo studies on 4-cyclopropyl-2-ethynyl derivatives; most data extrapolated from non-cyclopropyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
